3-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide
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Overview
Description
3-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a phenylpiperazine moiety, and a benzamide core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, stabilizing its binding to target proteins .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
2,3-dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
Uniqueness
3-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and phenylpiperazine moiety provide a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C25H25N3O3 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C25H25N3O3/c1-31-21-11-7-8-19(18-21)24(29)26-23-13-6-5-12-22(23)25(30)28-16-14-27(15-17-28)20-9-3-2-4-10-20/h2-13,18H,14-17H2,1H3,(H,26,29) |
InChI Key |
QEHWTWZYMAMODD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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